molecular formula C7H10N4 B13929477 5-(1-Aminocyclopropyl)pyrazin-2-amine

5-(1-Aminocyclopropyl)pyrazin-2-amine

Cat. No.: B13929477
M. Wt: 150.18 g/mol
InChI Key: CXTOGZZLNKYWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Aminocyclopropyl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with an aminocyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclopropyl)pyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . This reaction can be carried out using diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclopropyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated reagents can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Aminocyclopropyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminocyclopropyl group provides a unique steric and electronic environment, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

5-(1-aminocyclopropyl)pyrazin-2-amine

InChI

InChI=1S/C7H10N4/c8-6-4-10-5(3-11-6)7(9)1-2-7/h3-4H,1-2,9H2,(H2,8,11)

InChI Key

CXTOGZZLNKYWRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=N2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.